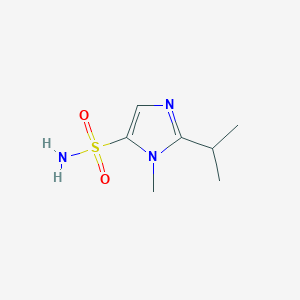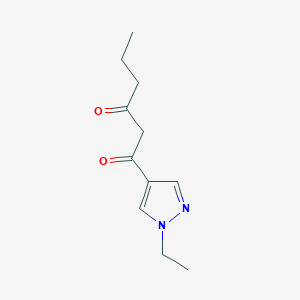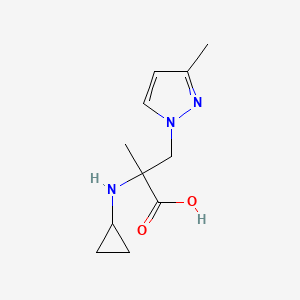
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated aromatic compound with a suitable amine can lead to the formation of the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods due to their high enantioselectivity and mild reaction conditions. For example, the use of carbonyl reductase enzymes can facilitate the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .
化学反应分析
Types of Reactions
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce a variety of functional groups, such as alkyl or aryl groups .
科学研究应用
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for the development of drugs targeting neurological disorders and cancers.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- This compound methyl ester
Uniqueness
The unique combination of the tert-butyl ester group, chlorine atom, and hydroxyl group in this compound distinguishes it from other similar compounds. This specific structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
tert-butyl 5-chloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3 |
InChI 键 |
LHOVZVOZVIECNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)



![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)



![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)
![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)
